Blood Group H disaccharide
Overview
Description
These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.
Scientific Research Applications
Blood Group H disaccharide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Used in blood typing and transfusion medicine to determine blood group compatibility.
Industry: Employed in the production of glycoprotein-based therapeutics and diagnostics.
Safety and Hazards
The safety data sheet for Blood Group H disaccharide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it’s advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or benzoylated derivatives.
Mechanism of Action
The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .
Comparison with Similar Compounds
Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.
Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.
Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .
Properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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